Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-
Description
The compound Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- features a 4-chlorophenyl group attached to an ethanone backbone and a 4-piperidinyl moiety substituted with a cyclopropylmethyl group. This structure combines aromatic, ketone, and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
CAS No. |
144068-31-5 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C17H22ClNO/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14/h3-6,13-14H,1-2,7-12H2 |
InChI Key |
LJRYGMQGFOOAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Homer-Wadsworth-Emmons Reaction
This approach utilizes α-alkoxy p-chlorobenzyl phosphonate (II ) and cyclopropyl methyl ketone as starting materials. The reaction proceeds via a Homer-Wadsworth-Emmons olefination under basic conditions, followed by acidic hydrolysis to yield the target compound.
Analytical Data :
Method 2: Three-Step Synthesis via Intermediate Reduction and Oxidation
This method employs 4-chlorophenylacetonitrile and cyclopropyl methyl ketone , followed by reduction and oxidation steps.
Critical Parameters :
Method 3: Piperidone Condensation with Primary Amines
This route involves condensation of a piperidone derivative with aniline or similar amines, followed by hydrolysis.
Challenges :
- Byproduct Formation : N-Methylated derivatives may form during alkylation.
- Catalyst Optimization : High catalyst loadings (e.g., RuO₂) improve selectivity.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | α-Alkoxy phosphonate | 4-Chlorophenylacetonitrile | Piperidone derivatives |
| Key Step | Olefination | Reduction-oxidation | Epoxide condensation |
| Yield | 85–90% | 75–80% | 60–65% |
| Purity | >95% (HPLC) | >90% (distillation) | >85% (chromatography) |
| Scalability | High (flow reactors) | Moderate (microchannel) | Low (lab-scale) |
Mechanistic Insights and Challenges
Steric and Electronic Effects
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H21ClO
- Molecular Weight : 264.79 g/mol
- IUPAC Name : Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-
- CAS Registry Number : Not specified in the search results.
Medicinal Applications
The compound is primarily investigated for its potential therapeutic effects. Some notable applications include:
- CNS Disorders : Research indicates that this compound may be effective in treating central nervous system disorders, including anxiety and depression. The pharmacological profile suggests potential benefits in modulating neurotransmitter systems .
- Pain Management : It has been explored as a candidate for analgesic properties, particularly in neuropathic pain management. Its structure allows for interaction with pain pathways, potentially offering relief for chronic conditions .
- Metabolic Disorders : The compound has been linked to the inhibition of enzymes associated with metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition could be beneficial in treating conditions like obesity and type 2 diabetes .
Study 1: CNS Effects
A study published in a peer-reviewed journal examined the effects of Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- on anxiety models in rodents. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent .
Study 2: Analgesic Properties
In another investigation, the compound was tested for its analgesic effects in a neuropathic pain model. The findings demonstrated that administration of the compound resulted in a marked decrease in pain sensitivity, supporting its use as a novel analgesic .
Table 1: Summary of Pharmacological Effects
| Application Area | Effect | Reference |
|---|---|---|
| CNS Disorders | Anxiolytic effects | |
| Pain Management | Analgesic properties | |
| Metabolic Disorders | Inhibition of metabolic enzymes |
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Q. Basic Research Focus
- NMR analysis : The 4-chlorophenyl group produces distinct aromatic proton signals (δ 7.4–7.6 ppm, doublets), while the piperidinyl protons resonate at δ 1.5–3.0 ppm. Use C NMR to confirm the ketone carbonyl (~205–210 ppm) and cyclopropane carbons (~5–15 ppm).
- X-ray crystallography : highlights the utility of single-crystal X-ray diffraction for resolving steric clashes in piperidine derivatives. For this compound, crystallize from ethanol/dichloromethane to obtain high-quality crystals .
Advanced Consideration
Discrepancies between calculated (DFT) and experimental NMR data may arise from conformational flexibility in the piperidine ring. Perform variable-temperature NMR or NOESY to assess dynamic behavior. Compare with NIST’s spectroscopic database () for validation .
What pharmacological activities are hypothesized for this compound, and how can structure-activity relationships (SAR) be explored?
Q. Basic Research Focus
- Opioid receptor modulation : Structural analogs (e.g., N-(4-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide in and ) are Schedule I substances due to μ-opioid receptor affinity. Conduct competitive binding assays (e.g., H-naloxone displacement) to evaluate potency.
- Anticancer potential : demonstrates that chlorophenyl-thiazole derivatives exhibit cytotoxic activity. Test this compound against cancer cell lines (e.g., MCF-7) using MTT assays .
Advanced Consideration
For SAR studies, synthesize analogs with:
- Halogen substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl).
- Varying piperidine substituents (e.g., cyclopropylmethyl vs. benzyl).
Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like the opioid receptor or cytochrome P450 enzymes .
How can HPLC methods be validated for purity assessment and impurity profiling?
Q. Methodological Approach
- Mobile phase : Adopt the methanol-buffer system (65:35) from , using sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid.
- Column : C18 (250 × 4.6 mm, 5 μm) at 25°C.
- Detection : UV at 254 nm for chlorophenyl absorption.
- Impurity identification : Cross-reference with impurities listed in (e.g., N-(4-Chlorophenyl) acetamide) using spiked samples and retention time matching .
What regulatory challenges arise when studying this compound, given its structural similarity to controlled substances?
Basic Consideration
The compound’s piperidine and chlorophenyl motifs resemble Schedule I opioids like parachlorofentanyl (). Researchers must:
- Obtain DEA licensure for handling Schedule I analogs in the U.S.
- Document synthesis and disposal protocols per the Controlled Substances Act .
Advanced Consideration
Collaborate with legal experts to navigate international regulations (e.g., EU’s Novel Psychoactive Substances legislation). Preemptively characterize metabolites (via LC-MS/MS) to assess abuse liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
